molecular formula C12H13BN2O2 B7952450 [4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid

[4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid

Cat. No.: B7952450
M. Wt: 228.06 g/mol
InChI Key: YUJKKHKIMSYVFM-UHFFFAOYSA-N
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Description

[4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid: is a boronic acid derivative that features a pyrimidine ring substituted with a 2,4-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid typically involves the reaction of 4-(2,4-dimethylphenyl)pyrimidine with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism by which [4-(2,4-Dimethylphenyl)pyrimidin-5-yl]boronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the development of sensors and drug delivery systems. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

  • [4-(2,5-Dimethylphenyl)pyrimidin-5-yl]boronic acid
  • [4-(2,3-Dimethylphenyl)pyrimidin-5-yl]boronic acid

Comparison:

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)pyrimidin-5-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BN2O2/c1-8-3-4-10(9(2)5-8)12-11(13(16)17)6-14-7-15-12/h3-7,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJKKHKIMSYVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CN=C1C2=C(C=C(C=C2)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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